Cas no 2227688-49-3 ((1R)-3-amino-1-(4-bromofuran-2-yl)propan-1-ol)
(1R)-3-amino-1-(4-bromofuran-2-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (1R)-3-amino-1-(4-bromofuran-2-yl)propan-1-ol
- 2227688-49-3
- EN300-1917174
-
- Inchi: 1S/C7H10BrNO2/c8-5-3-7(11-4-5)6(10)1-2-9/h3-4,6,10H,1-2,9H2/t6-/m1/s1
- InChI Key: FCFNPHFNTDMTJQ-ZCFIWIBFSA-N
- SMILES: BrC1=COC(=C1)[C@@H](CCN)O
Computed Properties
- Exact Mass: 218.98949g/mol
- Monoisotopic Mass: 218.98949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 59.4Ų
(1R)-3-amino-1-(4-bromofuran-2-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1917174-1g |
(1R)-3-amino-1-(4-bromofuran-2-yl)propan-1-ol |
2227688-49-3 | 1g |
$1844.0 | 2023-09-17 | ||
| Enamine | EN300-1917174-5g |
(1R)-3-amino-1-(4-bromofuran-2-yl)propan-1-ol |
2227688-49-3 | 5g |
$5345.0 | 2023-09-17 | ||
| Enamine | EN300-1917174-10g |
(1R)-3-amino-1-(4-bromofuran-2-yl)propan-1-ol |
2227688-49-3 | 10g |
$7927.0 | 2023-09-17 | ||
| Enamine | EN300-1917174-0.05g |
(1R)-3-amino-1-(4-bromofuran-2-yl)propan-1-ol |
2227688-49-3 | 0.05g |
$1549.0 | 2023-09-17 | ||
| Enamine | EN300-1917174-0.1g |
(1R)-3-amino-1-(4-bromofuran-2-yl)propan-1-ol |
2227688-49-3 | 0.1g |
$1623.0 | 2023-09-17 | ||
| Enamine | EN300-1917174-0.25g |
(1R)-3-amino-1-(4-bromofuran-2-yl)propan-1-ol |
2227688-49-3 | 0.25g |
$1696.0 | 2023-09-17 | ||
| Enamine | EN300-1917174-0.5g |
(1R)-3-amino-1-(4-bromofuran-2-yl)propan-1-ol |
2227688-49-3 | 0.5g |
$1770.0 | 2023-09-17 | ||
| Enamine | EN300-1917174-1.0g |
(1R)-3-amino-1-(4-bromofuran-2-yl)propan-1-ol |
2227688-49-3 | 1g |
$1844.0 | 2023-06-01 | ||
| Enamine | EN300-1917174-2.5g |
(1R)-3-amino-1-(4-bromofuran-2-yl)propan-1-ol |
2227688-49-3 | 2.5g |
$3611.0 | 2023-09-17 | ||
| Enamine | EN300-1917174-5.0g |
(1R)-3-amino-1-(4-bromofuran-2-yl)propan-1-ol |
2227688-49-3 | 5g |
$5345.0 | 2023-06-01 |
(1R)-3-amino-1-(4-bromofuran-2-yl)propan-1-ol Related Literature
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on (1R)-3-amino-1-(4-bromofuran-2-yl)propan-1-ol
Comprehensive Analysis of (1R)-3-amino-1-(4-bromofuran-2-yl)propan-1-ol (CAS No. 2227688-49-3)
The compound (1R)-3-amino-1-(4-bromofuran-2-yl)propan-1-ol (CAS No. 2227688-49-3) is a chiral amino alcohol derivative featuring a 4-bromofuran moiety. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for drug discovery and biologically active compounds. The presence of both amino and hydroxyl functional groups makes it particularly valuable for asymmetric synthesis and medicinal chemistry applications.
Recent studies highlight the growing demand for furan-based compounds in developing antiviral agents and anti-inflammatory drugs, aligning with current global health trends. Researchers are particularly interested in how the bromine substitution at the 4-position of the furan ring influences molecular interactions and binding affinity to biological targets. The (1R)-stereochemistry adds another dimension of interest, as chiral specificity often correlates with enhanced pharmacological activity and reduced side effects.
From a synthetic chemistry perspective, CAS 2227688-49-3 serves as a versatile intermediate for constructing more complex heterocyclic systems. Its amino alcohol functionality allows for diverse derivatization pathways, including peptide coupling, reductive amination, and esterification reactions. The compound's logP value and hydrogen bonding capacity make it particularly relevant for addressing contemporary challenges in drug solubility and blood-brain barrier penetration - key considerations in CNS drug development.
The 4-bromofuran component of this molecule has shown particular promise in kinase inhibition applications, with several research groups investigating its potential in cancer therapeutics. The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling rapid generation of structure-activity relationship libraries. This adaptability makes 2227688-49-3 valuable for high-throughput screening platforms in drug discovery.
In the context of green chemistry initiatives, researchers are exploring more sustainable routes to synthesize (1R)-3-amino-1-(4-bromofuran-2-yl)propan-1-ol. Recent publications discuss biocatalytic approaches for establishing the chiral center and flow chemistry techniques to improve the atom economy of bromofuran synthesis. These developments respond to the pharmaceutical industry's growing emphasis on process intensification and environmentally benign manufacturing practices.
Analytical characterization of CAS 2227688-49-3 typically involves advanced techniques such as chiral HPLC for enantiomeric purity determination, LC-MS for structural confirmation, and X-ray crystallography for absolute configuration assignment. The compound's spectral properties (including characteristic NMR shifts for the bromofuran protons and IR absorption bands for the hydroxyl group) provide valuable fingerprints for quality control in GMP manufacturing settings.
Looking forward, the scientific community anticipates expanded applications of (1R)-3-amino-1-(4-bromofuran-2-yl)propan-1-ol in proteolysis targeting chimera (PROTAC) design and covalent inhibitor development. Its structural features align well with current trends in targeted protein degradation and fragment-based drug discovery. As research continues to reveal the compound's potential, CAS 2227688-49-3 is poised to remain an important tool for medicinal chemists addressing unmet medical needs through innovative small molecule therapeutics.
2227688-49-3 ((1R)-3-amino-1-(4-bromofuran-2-yl)propan-1-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)